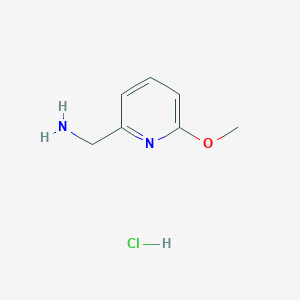

(6-Methoxypyridin-2-yl)methanamine hydrochloride

CAS No.: 95851-89-1

Cat. No.: VC2523028

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95851-89-1 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (6-methoxypyridin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5,8H2,1H3;1H |

| Standard InChI Key | NHKBPLDFAZGMEO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=N1)CN.Cl |

| Canonical SMILES | COC1=CC=CC(=N1)CN.Cl |

Introduction

Chemical Identity and Structural Properties

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a hydrochloride salt of the primary amine (6-methoxypyridin-2-yl)methanamine. This compound features a pyridine ring with a methoxy group at the 6-position and an aminomethyl group at the 2-position, forming a salt with hydrochloric acid. The compound is characterized by its stable crystalline structure and moderate water solubility, making it suitable for various pharmaceutical applications and synthetic processes.

Basic Chemical Identifiers

The compound can be identified through several standard chemical identifiers, as presented in the following table:

| Property | Value |

|---|---|

| CAS Number | 95851-89-1 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | (6-methoxypyridin-2-yl)methanamine;hydrochloride |

| Parent Compound CAS | 194658-13-4 |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5,8H2,1H3;1H |

| Standard InChIKey | NHKBPLDFAZGMEO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=N1)CN.Cl |

| EC Number | 817-798-9 (for parent compound) |

The compound structure includes a pyridine ring with specific functional groups that contribute to its reactivity and application profile in chemical synthesis and pharmaceutical development .

Physical and Chemical Properties

The physical and chemical properties of (6-Methoxypyridin-2-yl)methanamine hydrochloride influence its handling, storage, and application in research settings:

| Property | Description |

|---|---|

| Appearance | White crystalline powder |

| Solubility | Enhanced water solubility compared to free base |

| Storage Conditions | Store at 2-8°C |

| Stability | Stable under recommended storage conditions |

| Purity (Commercial) | Typically 97% or higher |

The increased water solubility of the hydrochloride salt form compared to the free base makes it particularly useful for aqueous reactions in organic synthesis and biological assays .

Synthesis Methods and Production

The synthesis of (6-Methoxypyridin-2-yl)methanamine hydrochloride typically involves multiple steps, beginning with the appropriate pyridine derivative. While specific synthetic routes can vary, a general approach follows this pattern:

Common Synthetic Pathway

-

Starting with 6-methoxypyridine-2-carbaldehyde

-

Reductive amination with ammonia or an amine source

-

Reduction of the imine intermediate

-

Formation of the hydrochloride salt using HCl

The final step involving salt formation with hydrochloric acid enhances the compound's stability and water solubility compared to the free base form. This increased solubility makes the hydrochloride salt more convenient for use in aqueous reactions and biological testing.

Industrial Production Considerations

For commercial-scale production, manufacturers may employ optimized synthetic routes with considerations for:

-

Catalyst selection for improved yields

-

Solvent systems that enhance reaction efficiency

-

Purification techniques for achieving high purity (typically 97% or higher)

-

Temperature and pressure control for reaction optimization

-

Environmental and safety considerations in accordance with regulatory standards

Applications in Research and Industry

(6-Methoxypyridin-2-yl)methanamine hydrochloride has found applications across multiple domains, with particular relevance in pharmaceutical development.

Pharmaceutical Applications

The compound serves as an important pharmaceutical intermediate in the synthesis of more complex drug candidates. Its structural features make it valuable for:

-

Building block in medicinal chemistry

-

Precursor in the synthesis of biologically active compounds

-

Intermediate in the production of certain APIs (Active Pharmaceutical Ingredients)

Research Applications

In research settings, the compound demonstrates utility in:

-

Organic synthesis as a functionalized building block

-

Structure-activity relationship studies

-

Development of chemical libraries for drug discovery

Biological Activity and Research Findings

While research specifically on (6-Methoxypyridin-2-yl)methanamine hydrochloride is limited in the available literature, studies on structurally similar compounds suggest potential biological activities. Pyridine derivatives with similar functional group arrangements have demonstrated various biological effects that may inform future investigations of this compound.

Comparison with Similar Compounds

Understanding (6-Methoxypyridin-2-yl)methanamine hydrochloride in relation to its structural isomers and analogs provides valuable context for its properties and applications.

Structural Isomers

The positional isomer (2-Methoxypyridin-3-yl)methanamine (CAS: 354824-19-4) differs in the arrangement of the methoxy and aminomethyl groups on the pyridine ring, resulting in distinct chemical and biological properties:

| Property | (6-Methoxypyridin-2-yl)methanamine HCl | (2-Methoxypyridin-3-yl)methanamine |

|---|---|---|

| Position of Methoxy Group | 6-position | 2-position |

| Position of Aminomethyl Group | 2-position | 3-position |

| CAS Number | 95851-89-1 | 354824-19-4 |

| Molecular Weight | 174.63 g/mol (as HCl salt) | 138.17 g/mol (free base) |

These structural differences can significantly influence reactivity patterns, binding interactions with biological targets, and physical properties.

Other Related Compounds

Several related compounds have been studied in various contexts:

-

(6-Methoxypyridin-2-yl)methanol (CAS: 63071-12-5): A precursor in some synthetic routes to (6-Methoxypyridin-2-yl)methanamine

-

(4-Methoxypyridin-2-yl)methanamine hydrochloride (CAS: 1956342-04-3): A positional isomer with the methoxy group at the 4-position

These variations in structure contribute to a diverse family of compounds with potentially different biological and chemical properties, offering a rich landscape for structure-activity relationship studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume